methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride
Description
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is a chemical compound with a unique structure that combines a furo[2,3-c]pyridine ring system with a carboxylate ester group
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7;/h2-3,7,10H,4-5H2,1H3;1H |
InChI Key |
CDSFXAXZZQWIKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)OC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furo[2,3-c]pyridine derivative with a methylating agent in the presence of a base to form the desired ester. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux and solvents such as ethanol, tetrahydrofuran, or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .
Scientific Research Applications
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride: This compound has a similar structure but with a thieno ring instead of a furo ring.
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound features a furo[3,2-b]pyrrole ring system and a carboxylic acid group.
Uniqueness
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is unique due to its specific ring system and ester functionality, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed reactions. For instance, the reaction of 5-bromo-2-hydroxy-3-iodopyridine with various alkynes has been reported to yield furo[2,3-c]pyridine derivatives with significant yields. The general synthetic pathway includes:
- Formation of the Furo-Pyridine Core : Utilizing palladium catalysts to facilitate cyclization reactions.
- Functionalization : Introduction of carboxylate and methyl groups at specific positions on the furo-pyridine ring.
Pharmacological Properties
This compound has shown various biological activities:
- Antioxidant Activity : Compounds containing furo-pyridine structures often exhibit antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Some derivatives have been studied for their potential in treating inflammatory conditions by modulating pathways involved in inflammation.
Case Studies
- Anticancer Activity : Research has indicated that certain furo-pyridine derivatives can inhibit the proliferation of cancer cells. For example:
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of furo-pyridine derivatives in models of neurodegenerative diseases . The mechanism was attributed to the modulation of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of furo-pyridine derivatives:
- Binding Affinity : Derivatives with specific substitutions at the C3 and C4 positions showed enhanced binding affinity to target receptors involved in inflammation and cancer proliferation.
- In Vivo Studies : Animal models have demonstrated promising results in reducing tumor size and inflammation when treated with these compounds.
Q & A
Q. What synthetic methodologies are reported for methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride?
- Methodological Answer : Two primary methods are documented:
- Classical Heating : Reactants (e.g., substituted coumarins and aldehyde derivatives) are refluxed in pyridine at 105°C for 3 hours, followed by ethanol crystallization .
- Microwave-Assisted Synthesis : Similar reactants are irradiated in pyridine for 3 minutes, reducing reaction time while maintaining yield .
- Key Considerations : Solvent choice (pyridine aids cyclization), temperature control, and post-reaction purification (e.g., ethanol recrystallization).
- Example Data Table :
| Method | Time | Yield (%) | Crystallization Solvent |
|---|---|---|---|
| Classical Heating | 3 h | 65–70 | Ethanol |
| Microwave Irradiation | 3 min | 60–68 | Ethanol |
Q. How is the compound characterized analytically?
- Methodological Answer :
- Elemental Analysis : Used to verify purity and stoichiometry (e.g., C, H, N percentages). For analogous pyridine derivatives, deviations ≤0.3% confirm synthetic accuracy .
- NMR Spectroscopy : Proton environments (e.g., methoxy groups at δ 3.85 ppm, aromatic protons at δ 7.4–8.3 ppm) resolve structural ambiguities .
- Example Data Table :
| Compound | %C (Calc/Found) | %H (Calc/Found) | %N (Calc/Found) |
|---|---|---|---|
| 5-Methoxypyridine-2-carboxylic acid | 54.92/54.61 | 4.57/4.51 | 9.15/9.06 |
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Hazard Statements : Skin/eye irritation (H315, H319) and respiratory sensitization (H334) require PPE (gloves, goggles, respirators) .
- Storage : Dry, inert atmospheres (argon/nitrogen) to prevent hydrolysis.
- First Aid : Immediate ethanol/water rinsing for dermal exposure; activated charcoal for ingestion .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis parameters?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Quadratic models predict optimal conditions (e.g., 90–95°C for oxidation steps, as in pyridine carboxylate synthesis) .
- Example Workflow :
Define critical parameters (e.g., reactant molar ratios, reaction time).
Conduct pilot experiments to identify significant factors.
Apply central composite designs for multi-variable optimization .
Q. How to resolve contradictions in spectroscopic or chromatographic data?
- Methodological Answer :
- Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Computational Validation : Quantum mechanical calculations (e.g., DFT) predict NMR/IR spectra for comparison with experimental data .
- Case Study : Discrepancies in pyridine proton assignments resolved via 2D-COSY and HSQC experiments .
Q. What strategies improve regioselective functionalization of the fused furopyridine core?
- Methodological Answer :
- Directing Groups : Install temporary substituents (e.g., Boc-protected amines) to steer electrophilic substitution .
- Microwave-Enhanced Selectivity : Shorter reaction times reduce side-product formation (e.g., in cyclization steps) .
- Catalytic Control : Transition metals (Pd, Cu) enable site-specific cross-coupling (e.g., Suzuki-Miyaura for aryl additions) .
Q. How to assess stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation Studies :
Prepare buffered solutions (pH 2–12).
Incubate at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at 0, 7, 14, 30 days .
- Key Metrics : Half-life (t₁/₂) and activation energy (Eₐ) derived from Arrhenius plots.
Data Contradiction Analysis
Q. How to address conflicting yield reports in literature?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments with identical reagents (e.g., anhydrous pyridine vs. technical grade) .
- Side-Reaction Identification : Use LC-MS to detect byproducts (e.g., over-oxidized intermediates in permanganate reactions) .
- Meta-Analysis : Compare solvent purity, catalyst sources, and inert atmosphere protocols across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
